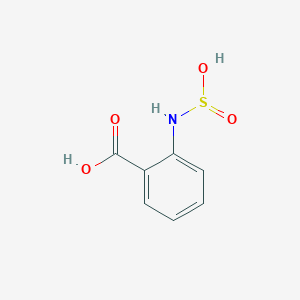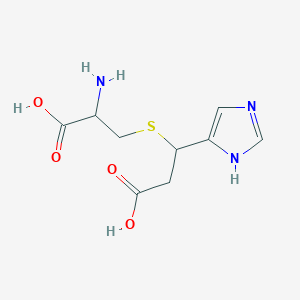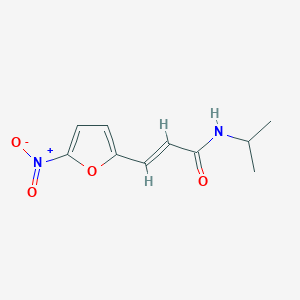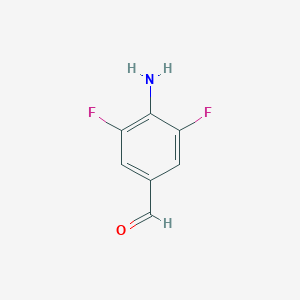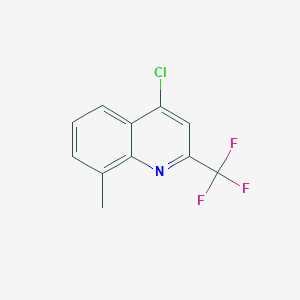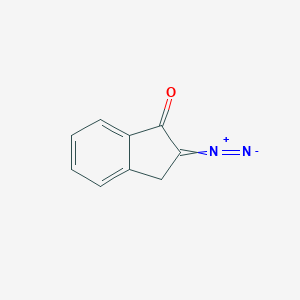
1-Indanone, 2-diazo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Indanone, 2-diazo- is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a diazo ketone that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of 1-Indanone, 2-diazo- is not fully understood, but it is believed that this compound undergoes a diazo transfer reaction with a carbonyl compound, resulting in the formation of a diazo ketone. This diazo ketone can then undergo various reactions, including cycloaddition and decomposition, which can lead to the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Indanone, 2-diazo- are not well understood, but it is believed that this compound may have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Indanone, 2-diazo- in lab experiments include its ease of synthesis, its versatility as a reagent, and its potential applications in scientific research. The limitations of using this compound include its instability and potential toxicity.
Direcciones Futuras
There are several potential future directions for research involving 1-Indanone, 2-diazo-. These include the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the study of its mechanism of action and biochemical and physiological effects.
In conclusion, 1-Indanone, 2-diazo- is a unique compound that has potential applications in scientific research. Its synthesis, mechanism of action, and potential future directions for research make it an interesting topic for further study.
Métodos De Síntesis
The synthesis of 1-Indanone, 2-diazo- can be achieved using various methods, including the Wolff-Kishner reduction and the diazo transfer reaction. The Wolff-Kishner reduction involves the reduction of a carbonyl group to a methylene group using hydrazine and a strong base. The diazo transfer reaction involves the transfer of a diazo group from a diazo compound to a carbonyl compound, resulting in the formation of a diazo ketone.
Aplicaciones Científicas De Investigación
1-Indanone, 2-diazo- has been studied extensively for its potential applications in scientific research. This compound has been used as a reagent in organic synthesis, as a precursor for the synthesis of various compounds, and as a probe for studying enzyme-catalyzed reactions.
Propiedades
Número CAS |
1775-23-1 |
|---|---|
Nombre del producto |
1-Indanone, 2-diazo- |
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
2-diazo-3H-inden-1-one |
InChI |
InChI=1S/C9H6N2O/c10-11-8-5-6-3-1-2-4-7(6)9(8)12/h1-4H,5H2 |
Clave InChI |
UTWQHEUIFBZBTR-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)C1=[N+]=[N-] |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C1=[N+]=[N-] |
Otros números CAS |
1775-23-1 |
Sinónimos |
2-diazo-1-indanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



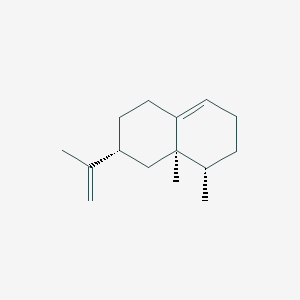
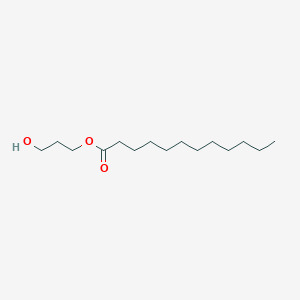
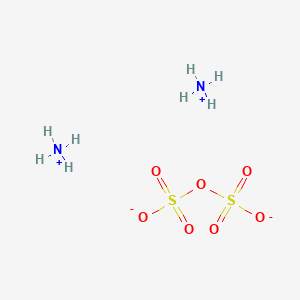
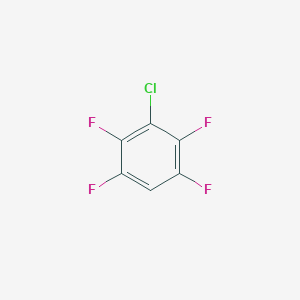

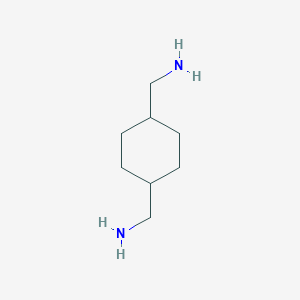
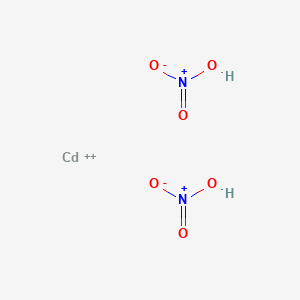
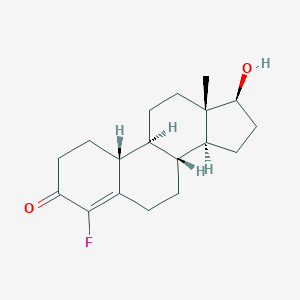
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)
